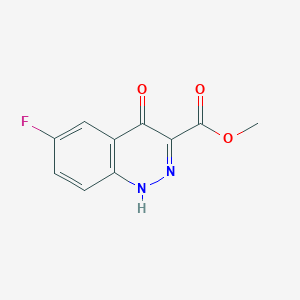

Methyl 6-fluoro-4-hydroxycinnoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 6-fluoro-4-hydroxycinnoline-3-carboxylate” is a chemical compound with the molecular formula C₁₀H₇FN₂O₃ . It’s a derivative of cinnoline, a nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “Methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate” was synthesized using Vilsmeier reagent . A series of new 2H-chromenes was prepared in high yields by introducing a corresponding β-halovinylaldehyde into condensation and cyclization reactions with active methylene compounds .Molecular Structure Analysis

The molecular structure of “Methyl 6-fluoro-4-hydroxycinnoline-3-carboxylate” is represented by the formula C₁₀H₇FN₂O₃ . The InChI code for this compound is 1S/C12H7F4NO3/c1-20-11(19)8-9(18)6-4-5(13)2-3-7(6)17-10(8)12(14,15)16/h2-4H,1H3,(H,17,18) .Scientific Research Applications

Fluorophore Development and Biological System Studies

Quinoline derivatives, including Methyl 6-fluoro-4-hydroxycinnoline-3-carboxylate, are known for their efficient fluorescence properties. These compounds are extensively used in biochemistry and medicine to study various biological systems. The continuous search for new compounds with higher sensitivity and selectivity makes quinoline derivatives a topic of ongoing research. They are also explored for their potential antioxidant and radioprotective properties (Aleksanyan & Hambardzumyan, 2013).

Synthesis of Heterocyclic Compounds

Methyl 6-fluoro-4-hydroxycinnoline-3-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it has been used to develop 4-hydroxy-1H-[1,2,4]triazino[4,5-a]quinoline-1,6(2H)-dione through a methodology involving carbohydrazide formation and condensation with triphosgene (Edmont & Chenault, 2003).

Development of Antimycobacterial Agents

Methyl 6-fluoro-4-hydroxycinnoline-3-carboxylate derivatives have been synthesized and tested for their antimycobacterial activities against various strains of Mycobacterium tuberculosis. These derivatives are also evaluated for their ability to inhibit the supercoiling activity of DNA gyrase from mycobacteria, indicating their potential in developing new treatments for mycobacterial infections (Dinakaran et al., 2008).

Exploration of Antibacterial Properties

Derivatives of Methyl 6-fluoro-4-hydroxycinnoline-3-carboxylate have been prepared and evaluated for their antibacterial activity. These studies aim to understand the compound's efficacy against gram-positive bacteria and explore its potential in treating bacterial infections (Jung, Baek, & Park, 2001).

properties

IUPAC Name |

methyl 6-fluoro-4-oxo-1H-cinnoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O3/c1-16-10(15)8-9(14)6-4-5(11)2-3-7(6)12-13-8/h2-4H,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBXQISRQGQMMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C(C1=O)C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-fluoro-4-hydroxycinnoline-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide](/img/structure/B2479590.png)

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2479591.png)

![3-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479595.png)

![N-(4-fluorophenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2479596.png)

![N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B2479601.png)

![2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2479602.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2479603.png)

![8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2479604.png)